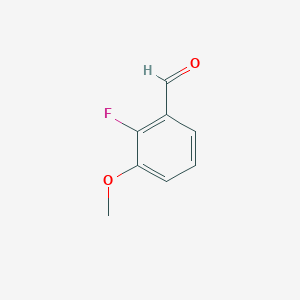

2-Fluoro-3-méthoxybenzaldéhyde

Vue d'ensemble

Description

Lanabecestat, également connu sous le nom d'AZD3293 ou de LY3314814, est un inhibiteur oral de la bêta-sécrétase 1 (BACE1). Il a été développé pour prévenir l'accumulation de bêta-amyloïde, une protéine associée à la progression de la maladie d'Alzheimer. En inhibant la BACE1, le lanabecestat vise à ralentir ou à arrêter la progression de la maladie d'Alzheimer .

Applications De Recherche Scientifique

Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It is a brain-permeable inhibitor of human BACE1, which reduces levels of amyloid-beta in the brain, cerebrospinal fluid, and plasma. This reduction is crucial in slowing the progression of Alzheimer’s disease .

Applications in Chemistry: Lanabecestat’s synthesis and reactions provide valuable insights into the development of other BACE1 inhibitors and similar compounds.

Applications in Biology and Medicine: Lanabecestat has been evaluated in clinical trials for its efficacy in treating early and mild Alzheimer’s disease. Although it showed promise in reducing amyloid-beta levels, it did not significantly slow cognitive or functional decline in patients .

Applications in Industry: The scalable synthesis of lanabecestat makes it a valuable compound for pharmaceutical research and development, particularly in the field of neurodegenerative diseases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le lanabecestat est synthétisé à l'aide d'un procédé de réaction de Suzuki évolutif. Cette méthode implique l'utilisation de borate de diéthanolamine cristallin stable, qui s'hydrolyse rapidement dans les conditions réactionnelles. La diéthanolamine libérée joue un rôle crucial dans le processus catalytique et contribue à l'équilibre entre les complexes de palladium liés et non liés .

Méthodes de production industrielle : La production industrielle de lanabecestat implique la réaction de couplage de Suzuki, qui est optimisée pour la synthèse à grande échelle. Le procédé garantit un rendement élevé et une pureté du produit final, le rendant adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le lanabecestat subit principalement des réactions de substitution en raison de sa structure chimique. La présence de groupes fonctionnels tels que le méthoxy, le méthyle et le pyridinyle permet diverses réactions de substitution.

Réactifs et conditions communs :

Réactifs : Catalyseurs au palladium, borate de diéthanolamine et autres agents de couplage.

Conditions : Les réactions sont généralement réalisées sous une température et une pression contrôlées afin de garantir un rendement et une pureté optimaux.

Produits principaux : Le principal produit de ces réactions est le lanabecestat lui-même, qui est obtenu avec une pureté élevée grâce au processus de couplage de Suzuki optimisé .

4. Applications de la recherche scientifique

Le lanabecestat a été largement étudié pour son potentiel dans le traitement de la maladie d'Alzheimer. Il s'agit d'un inhibiteur de la BACE1 humaine qui traverse la barrière hémato-encéphalique, ce qui réduit les niveaux de bêta-amyloïde dans le cerveau, le liquide céphalo-rachidien et le plasma. Cette réduction est cruciale pour ralentir la progression de la maladie d'Alzheimer .

Applications en chimie : La synthèse et les réactions du lanabecestat fournissent des informations précieuses sur le développement d'autres inhibiteurs de la BACE1 et de composés similaires.

Applications en biologie et en médecine : Le lanabecestat a été évalué dans des essais cliniques pour son efficacité dans le traitement de la maladie d'Alzheimer à un stade précoce et léger. Bien qu'il ait montré des promesses dans la réduction des niveaux de bêta-amyloïde, il n'a pas significativement ralenti le déclin cognitif ou fonctionnel chez les patients .

Applications dans l'industrie : La synthèse évolutive du lanabecestat en fait un composé précieux pour la recherche et le développement pharmaceutiques, en particulier dans le domaine des maladies neurodégénératives .

5. Mécanisme d'action

Le lanabecestat exerce ses effets en inhibant la bêta-sécrétase 1 (BACE1) de la protéine précurseur de l'amyloïde. Cette inhibition empêche la formation de bêta-amyloïde, une protéine qui s'accumule dans le cerveau des patients atteints de la maladie d'Alzheimer. En réduisant les niveaux de bêta-amyloïde, le lanabecestat vise à ralentir la progression de la maladie .

Cibles moléculaires et voies :

Cible : Bêta-sécrétase 1 (BACE1) de la protéine précurseur de l'amyloïde

Mécanisme D'action

Lanabecestat exerts its effects by inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of amyloid-beta, a protein that accumulates in the brains of Alzheimer’s disease patients. By reducing amyloid-beta levels, lanabecestat aims to slow the progression of the disease .

Molecular Targets and Pathways:

Target: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)

Comparaison Avec Des Composés Similaires

Le lanabecestat est l'un des nombreux inhibiteurs de la BACE1 développés pour le traitement de la maladie d'Alzheimer. D'autres composés similaires incluent le verubecestat, l'atabecestat et l'elenbecestat. Bien que tous ces composés ciblent la BACE1, le lanabecestat est unique en termes d'affinité de liaison spécifique et de perméabilité cérébrale .

Liste des composés similaires :

- Verubecestat

- Atabecestat

- Elenbecestat

Les propriétés uniques du lanabecestat et la recherche approfondie menée à son sujet en font un composé important dans la recherche continue de traitements efficaces de la maladie d'Alzheimer.

Activité Biologique

2-Fluoro-3-methoxybenzaldehyde (CAS number 103438-88-6) is an organic compound characterized by a benzaldehyde structure with a methoxy group at the 3-position and a fluorine atom at the 2-position. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis, serving as a valuable building block for various bioactive molecules.

- Molecular Formula: C₈H₇FO₂

- Molecular Weight: 154.13 g/mol

- Physical State: Colorless to pale yellow liquid with a strong aromatic odor

- Solubility: Soluble in organic solvents, insoluble in water

Synthesis Methods

2-Fluoro-3-methoxybenzaldehyde can be synthesized through several methods, including:

- Wittig Reaction: Reacting with (3-carboxypropyl)triphenylphosphonium bromide to form benzosuberone derivatives.

- Friedel-Crafts Acylation: Using Eaton's reagent to construct bicyclic heterocycles.

Enzyme Inhibition

2-Fluoro-3-methoxybenzaldehyde has been investigated for its role as an enzyme inhibitor. It interacts with active sites of target enzymes, potentially modulating their activity. For instance, it has been shown to influence the regioselectivity of the berberine bridge enzyme (BBE), redirecting the transformation of tetrahydrobenzylisoquinolines to produce alternative regioisomers, which could have implications in drug development .

Antiproliferative Activity

Research indicates that compounds structurally related to 2-fluoro-3-methoxybenzaldehyde exhibit significant antiproliferative effects against various cancer cell lines. For example, analogs of this compound have demonstrated IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

-

Mechanism of Action:

- A study demonstrated that the introduction of a fluorine atom can block the degradation of bioactive compounds at specific sites, enhancing their stability and efficacy .

- The compound was utilized in experiments involving enzyme-catalyzed reactions, showcasing its ability to alter product formation through regioselectivity changes .

-

Applications in Drug Development:

- 2-Fluoro-3-methoxybenzaldehyde is employed as a precursor for active pharmaceutical ingredients (APIs), particularly in synthesizing benzosuberone derivatives and other biologically active compounds .

- Its structural features allow it to interact similarly to other methoxy-substituted aromatic compounds, broadening its applicability in medicinal chemistry .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCOUDNHILORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396248 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-88-6 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?

A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.